N-NITROSOTRIS-(2-CHLOROETHYL)UREA

Description

Contextualization of N-NITROSOTRIS-(2-CHLOROETHYL)UREA within the Nitrosourea (B86855) Class of Compounds

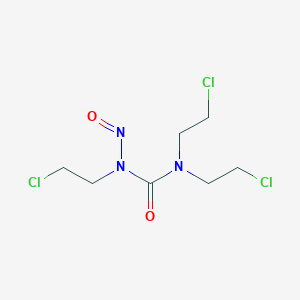

This compound, also known as NTCU, is a specific member of the N-nitrosourea class of compounds. scbt.com Its chemical structure, 1,1,3-tris(2-chloroethyl)-3-nitrosourea, distinguishes it from other nitrosoureas. nih.gov Like other compounds in this class, NTCU's biological activity is largely attributed to its chemical structure and the presence of the chloroethyl and nitroso functional groups.

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| CAS Number | 69113-01-5 |

| Molecular Formula | C7H12Cl3N3O2 |

| Molecular Weight | 276.55 g/mol |

| IUPAC Name | 1,1,3-tris(2-chloroethyl)-3-nitrosourea |

| Synonyms | NTCU, N,N,N′-Tris(2-chloroethyl)-N′-nitroso-urea, Tris(2-chloroethyl)nitroso-urea |

| Purity | ≥90% |

| Boiling Point | 345.6ºC at 760 mmHg |

| Density | 1.42g/cm3 |

| Flash Point | 162.8ºC |

| Data sourced from multiple reputable chemical suppliers and databases. scbt.comnih.gov |

Dual Nature: Antineoplastic Potential and Carcinogenic Properties of Nitrosoureas

The N-nitrosourea class of compounds exhibits a significant dual nature, functioning as both antineoplastic (anti-cancer) agents and carcinogens. ontosight.ainih.gov

Antineoplastic Potential:

Nitrosoureas are a class of alkylating agents used in chemotherapy. ontosight.ai Their mechanism of action involves the alkylation of DNA, which leads to the formation of cross-links within the DNA strands. youtube.comontosight.ai This cross-linking disrupts DNA replication and transcription, ultimately inhibiting the proliferation of cancer cells and leading to cell death. ontosight.ai A key feature of many nitrosoureas is their ability to cross the blood-brain barrier, making them particularly useful in the treatment of brain tumors. youtube.comontosight.ai Prominent examples of nitrosoureas used in cancer therapy include Carmustine (BCNU) and Lomustine (CCNU). ontosight.ai

Carcinogenic Properties:

Despite their therapeutic applications, nitrosoureas are also recognized as carcinogens. nih.govnih.gov The same DNA-alkylating ability that makes them effective against cancer cells can also induce mutations in healthy cells, potentially leading to the development of secondary cancers. nih.gov Studies have shown an association between treatment with certain nitrosoureas, such as methyl-CCNU, and an increased risk of developing acute nonlymphocytic leukemia. nih.gov The International Agency for Research on Cancer (IARC) has classified several nitrosourea compounds as known or reasonably anticipated to be human carcinogens. nih.gov

Historical Perspective on the Study of this compound in Preclinical Research

The study of nitrosourea compounds dates back to the mid-20th century, with early research focusing on their potential as therapeutic agents. nih.gov this compound (NTCU) has been utilized in preclinical research as a tool to induce cancer in animal models, particularly for studying squamous cell carcinoma. nih.gov

In a notable study, topical application of NTCU to mice was shown to induce premalignant squamous dysplasia and invasive squamous cell carcinoma in the bronchus. nih.gov This research demonstrated that NTCU could be used to create a reliable murine model for studying the progression of squamous cell lung cancer, from early dysplastic lesions to invasive tumors. nih.gov The study found that higher concentrations of NTCU produced a full spectrum of lesions but were associated with poor survival, while lower concentrations were better tolerated and resulted in less severe atypia. nih.gov This model allows for the preclinical evaluation of potential chemopreventive agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3-tris(2-chloroethyl)-3-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNCVMRJCUYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219175 | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-01-5 | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Biological Activity of N Nitrosotris 2 Chloroethyl Urea

Alkylating Mechanisms and Reactive Intermediate Formation

N-Nitrosotris-(2-chloroethyl)urea (NTCU) is a member of the nitrosourea (B86855) class of compounds, which are known for their ability to act as alkylating agents. scbt.comnih.govchemsrc.comcymitquimica.comchemicalbook.com The biological activity of these compounds is intrinsically linked to their chemical structure and their ability to generate reactive intermediates that can modify cellular macromolecules.

Formation of DNA Cross-Links and Interstrand Adducts by this compound

The cytotoxic effects of chloroethylnitrosoureas are largely attributed to their ability to form DNA interstrand cross-links. nih.govnih.govnih.gov This process is initiated by the chemical decomposition of the nitrosourea molecule, which generates reactive chloroethylating species. These species can then react with nucleophilic sites on DNA bases.

The primary mechanism involves an initial reaction at the O6 position of guanine (B1146940) or the O4 position of thymine, forming a monoadduct. nih.gov This initial adduct is not in itself a cross-link but serves as a stable precursor. nih.gov Subsequently, a second reactive chloroethyl group can react with a base on the complementary DNA strand, resulting in the formation of a covalent bridge, or interstrand cross-link. nih.gov These cross-links physically prevent the separation of the DNA strands, a critical step for both replication and transcription. nih.gov

The formation of these interstrand cross-links is a time-dependent process, with the cross-links continuing to form for several hours after the initial exposure to the drug. nih.gov This indicates the presence of stable intermediate monoadducts that slowly convert to the final cross-linked product. nih.gov The DNA repair enzyme O6-methylguanine-DNA methyltransferase can counteract the formation of these cross-links by removing the initial ethyl groups from the O6 position of guanine before the cross-link is formed. nih.govnih.gov

While interstrand cross-links are considered the most cytotoxic lesions, nitrosoureas can also induce other types of DNA damage, including monoadducts at various positions on the DNA bases and intrastrand cross-links. nih.govnih.gov For instance, adducts can form at the N7 position of guanine. nih.gov

Table 1: Key DNA Adducts Formed by Chloroethylnitrosoureas

| Adduct Type | Description | Biological Consequence |

| Interstrand Cross-links | Covalent linkage between opposite strands of DNA. nih.gov | Blocks DNA replication and transcription. nih.gov |

| Monoadducts | Alkylation of a single DNA base, such as O6-chloroethylguanine. nih.gov | Precursors to interstrand cross-links. nih.gov |

| Intrastrand Cross-links | Covalent linkage between two bases on the same DNA strand. nih.gov | Can distort DNA structure and interfere with DNA processing. |

Interaction of this compound with Cellular Macromolecules Beyond DNA

In addition to their well-documented interactions with DNA, nitrosoureas, including NTCU, can also react with other cellular macromolecules, most notably proteins. This interaction occurs through a process called carbamoylation. nih.gov

The decomposition of nitrosoureas produces isocyanates, which are reactive compounds that can covalently modify proteins. nih.govnih.gov Specifically, isocyanates react with the amino groups of amino acids, such as the N-terminal alpha-amino groups and the epsilon-amino groups of lysine (B10760008) residues. nih.gov This modification can alter the charge, structure, and function of the protein. nih.govgbiosciences.com

It is important to note that the carbamoylating activity of nitrosoureas can vary depending on their specific chemical structure. nih.gov

Molecular Targeting and Signaling Pathway Modulation

The cellular response to NTCU-induced damage involves a complex interplay of molecular signaling pathways that regulate critical cellular processes such as DNA replication, transcription, and cell cycle progression.

Impact of this compound on DNA Replication and Transcription Processes

Similarly, RNA polymerases, which transcribe DNA into RNA, are also halted by nitrosourea-induced DNA lesions. nih.gov In particular, interstrand cross-links are potent terminators of transcription. nih.gov This inhibition of transcription prevents the synthesis of essential proteins, further contributing to the cytotoxic effects of the compound.

Studies with related nitrosoureas have shown that they can inhibit DNA polymerase activity. For example, BCNU and other nitrosoureas have been found to inhibit DNA polymerase II. nih.gov This inhibition appears to be due to the action of the isocyanate decomposition products of the nitrosoureas on the enzyme itself, rather than on the DNA template. nih.gov

Influence of this compound on Cell Cycle Progression, including G2/M Arrest

In response to DNA damage, cells activate complex signaling pathways known as cell cycle checkpoints. These checkpoints temporarily halt the progression of the cell cycle to allow time for DNA repair. If the damage is too severe to be repaired, the cell may be directed to undergo programmed cell death, or apoptosis.

Treatment with chloroethylnitrosoureas has been shown to induce a robust arrest of the cell cycle in the G2/M phase. nih.govnih.govnih.govresearchgate.netmdpi.com The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, a critical stage of cell division. This arrest is a crucial cellular response to the DNA cross-links and other lesions induced by these agents.

The activation of the G2/M checkpoint following treatment with chloroethylnitrosoureas can occur through pathways that are both dependent and independent of the mismatch repair (MMR) system. nih.gov This suggests that the cell has multiple mechanisms to sense and respond to this type of DNA damage.

Alterations in Key Oncogenic and Tumor Suppressor Pathways by this compound

The cellular response to NTCU is mediated by a number of key signaling pathways, including those involving the tumor suppressor protein p53 and various oncogenic pathways.

The p53 protein, often referred to as the "guardian of the genome," plays a central role in the response to DNA damage. nih.govmdpi.com In response to cellular stress, such as that induced by NTCU, p53 can be activated and stabilized. mdpi.com Activated p53 can then regulate the expression of a wide range of target genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.gov

Studies with SarCNU, an analog of chloroethylnitrosoureas, have shown that it can induce G2/M arrest through both p53-dependent and p53-independent pathways. nih.gov In cells with wild-type p53, SarCNU treatment leads to an increase in p53 levels and the upregulation of its downstream target, p21Cip1/Waf1, which is a potent inhibitor of cell cycle progression. nih.gov In cells with mutant p53, SarCNU can still induce G2/M arrest through a p53-independent mechanism involving the phosphorylation of Cdc2. nih.gov

The interaction between p53 and other signaling pathways, such as the NRF2 pathway, which is involved in the oxidative stress response, can also influence the cellular response to nitrosoureas. oncotarget.com

EGFR Signaling Regulation in this compound-Treated Systems

Research has established a significant link between this compound (NTCU) exposure and the expression of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival. In a mouse model designed to study lung squamous cell carcinoma (SCC), topical application of NTCU led to the development of dysplasia and SCC. nih.govnih.gov Immunohistochemical and immunoblotting analyses of the lung tissue from these mice revealed that EGFR was clearly expressed in the induced dysplastic and cancerous lesions. nih.govnih.gov

Further investigation demonstrated a correlation between the duration of NTCU treatment and the level of EGFR expression. nih.gov As the treatment period with NTCU was extended, the incidence of lung SCC increased, and this was associated with an upregulation of EGFR protein expression. nih.govresearchgate.net This suggests that the EGFR signaling pathway is activated during NTCU-induced carcinogenesis and may play a role in the progression of the disease. The uncontrolled activation of the EGFR pathway is known to be linked to various aspects of cancer development, including excessive cell proliferation. frontiersin.org

The table below summarizes the findings from a study that established a mouse model for lung SCC using NTCU, highlighting the incidence of carcinoma and the associated expression of EGFR.

Table 1: NTCU Treatment and Lung SCC Incidence in A/J Mice Data sourced from a study on a novel lung squamous cell carcinoma mouse model. nih.govnih.gov

| NTCU Treatment Duration | Incidence of Lung Squamous Cell Carcinoma | EGFR Expression in Lesions |

| 2 weeks | 25% | Clearly Expressed |

| 4 weeks | 54% | Clearly Expressed and Upregulated |

| 8 weeks | 71% | Clearly Expressed and Upregulated |

PI3Kα Signaling Dynamics in this compound-Induced Pathologies

Detailed research findings specifically elucidating the dynamics of PI3Kα (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) signaling in pathologies directly induced by this compound were not available in the reviewed scientific literature. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is a common feature in many cancers. nih.govnih.gov However, studies directly linking NTCU exposure to specific alterations in PI3Kα signaling dynamics have not been prominently reported.

MAPK Pathway Dysregulation in Response to this compound Exposure

Specific information regarding the dysregulation of the MAPK (Mitogen-activated protein kinase) pathway in direct response to this compound exposure is not extensively documented in publicly available research. The MAPK signaling cascade is crucial for transmitting signals from the cell surface to the nucleus to regulate processes like gene expression, cell division, and differentiation. nih.gov While it is known that various cellular stresses can activate MAPK pathways, specific studies detailing this interaction for NTCU are lacking.

Wnt Pathway Interactions in this compound-Associated Carcinogenesis

The scientific literature reviewed does not provide specific details on the interactions between the Wnt signaling pathway and this compound in the context of carcinogenesis. The Wnt pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a well-established driver of several cancers. nih.gov However, direct experimental evidence linking NTCU to the modulation of Wnt pathway components or activity has not been identified.

Role of DNA Repair Mechanisms, such as O6-alkylguanine-DNA alkyltransferase activity, in this compound Response

The primary mechanism of action for chloroethylnitrosoureas (CENUs), the class of compounds to which NTCU belongs, is the alkylation of DNA. nih.gov These compounds generate reactive intermediates that can attach alkyl groups to DNA bases, with a critical target being the O6-position of guanine. nih.gov This initial lesion can then lead to the formation of DNA interstrand cross-links, which are highly cytotoxic as they block DNA replication and transcription. nih.gov

The cellular defense against this type of DNA damage is primarily mediated by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (O6-AGT). nih.gov This protein directly removes the alkyl group from the O6-position of guanine, transferring it to one of its own cysteine residues. nih.gov This action restores the integrity of the DNA but also leads to the irreversible inactivation of the O6-AGT protein. nih.gov

The level of O6-AGT activity within a cell is a major determinant of its sensitivity to CENUs. nih.govnih.gov Cells with high levels of O6-AGT can efficiently repair the DNA damage caused by these agents, leading to drug resistance. nih.gov Conversely, cells with low or absent O6-AGT activity (a phenotype known as Mer-) are highly sensitive to the cytotoxic effects of CENUs because they are unable to repair the DNA lesions, leading to the accumulation of lethal interstrand cross-links. nih.govnih.gov Therefore, the cellular response to NTCU is critically influenced by the status of the O6-AGT DNA repair mechanism.

Table 2: O6-AGT Activity and Cellular Response to Chloroethylnitrosoureas General mechanism for the class of compounds to which NTCU belongs. nih.govnih.govnih.gov

| O6-AGT Activity Level | DNA Repair Capacity | Consequence of CENU Exposure |

| High (Mer+) | Efficient repair of O6-alkylguanine adducts | Resistance to cytotoxicity |

| Low/Absent (Mer-) | Inefficient repair of O6-alkylguanine adducts | Sensitivity, accumulation of DNA cross-links, apoptosis |

Induction of Cellular Stress Responses and Apoptosis by this compound

The extensive DNA damage caused by this compound and related CENUs, particularly the formation of interstrand cross-links, is a potent trigger of cellular stress responses and programmed cell death, or apoptosis. nih.gov When the DNA damage is too severe to be repaired, cellular surveillance mechanisms initiate apoptotic pathways to eliminate the compromised cell.

Studies on related N-aryl-N′-(2-chloroethyl)ureas have shown that these compounds can induce a significant accumulation of cells in the G2 and sub-G1 phases of the cell cycle. nih.gov The G2 block indicates an arrest prior to mitosis, often in response to DNA damage, while an increase in the sub-G1 population is a hallmark of apoptotic cells undergoing DNA fragmentation. nih.gov

The induction of apoptosis by CENUs is directly linked to the DNA lesions they produce. The inability to repair O6-alkylguanine adducts, due to low O6-AGT activity, is a key event that triggers the apoptotic response in cancer cells. nih.gov By inhibiting O6-AGT, the cytotoxic and apoptotic effects of CENUs can be significantly enhanced. nih.gov This indicates that the irreparable damage to the genome caused by compounds like NTCU is a primary signal for the initiation of apoptosis.

Carcinogenesis Induced by N Nitrosotris 2 Chloroethyl Urea

Preclinical Models of N-NITROSOTRIS-(2-CHLOROETHYL)UREA-Induced Carcinogenesis

The study of lung squamous cell carcinoma (SCC) has been significantly advanced through the development of preclinical animal models. Among these, chemically-induced models using this compound (NTCU) have emerged as a valuable tool for investigating the complex processes of carcinogenesis. These models offer a platform to explore the initiation and progression of tumors, as well as to evaluate potential therapeutic interventions.

The establishment of a reproducible murine model for lung SCC using NTCU has been a notable, albeit challenging, achievement in cancer research. Current time information in Taichung City, TW. Early studies demonstrated that topical application of NTCU could induce the development of lung SCC in mice. Current time information in Taichung City, TW. One of the initial challenges was the reproducibility of these findings. However, subsequent research has led to the development of more refined protocols, enhancing the consistency of the model. Current time information in Taichung City, TW.

These NTCU-induced models are considered highly relevant to human disease, particularly in comparison to xenograft and transgenic models. Current time information in Taichung City, TW. They provide a means to study the carcinogenic process in an immunocompetent host, allowing for the investigation of the interactions between the developing tumor and the immune system. The induction of lung SCC through chemical carcinogenesis with NTCU allows for the examination of the sequential stages of tumor development, from early preneoplastic lesions to invasive carcinoma. nih.gov

A critical aspect of NTCU-induced carcinogenesis is the significant variability in susceptibility among different inbred mouse strains. Research has shown that the carcinogenic efficacy of NTCU is not uniform across all strains of mice.

In a pivotal study, eight different inbred mouse strains (129/svJ, AKR/J, BALB/cJ, C57BL/6J, FVB/J, SWR/J, A/J, and NIH Swiss) were treated with NTCU. Current time information in Taichung City, TW. After an eight-month observation period, lung SCC was observed in only five of these strains, highlighting a clear strain-specific susceptibility. Current time information in Taichung City, TW. The strains that developed lung SCC were SWR/J, NIH Swiss, A/J, BALB/cJ, and FVB/J. Current time information in Taichung City, TW. This variability underscores the influence of genetic background on the susceptibility to chemical carcinogens.

Table 1: Strain-Specific Susceptibility to NTCU-Induced Lung SCC

| Mouse Strain | Susceptibility to Lung SCC |

|---|---|

| 129/svJ | Resistant |

| AKR/J | Resistant |

| BALB/cJ | Susceptible |

| C57BL/6J | Resistant |

| FVB/J | Susceptible |

| SWR/J | Susceptible |

| A/J | Susceptible |

This table is based on data from a study that treated eight inbred mouse strains with NTCU and examined lung histology after eight months. Current time information in Taichung City, TW.

Sex-dependent differences in cancer development have been observed in various cancer types, and NTCU-induced lung carcinogenesis is no exception. Studies have indicated that male and female mice can exhibit different responses to NTCU treatment.

In a study involving FVB mice treated with NTCU, an analysis of the number of lesions between males and females revealed a significantly higher number of low-grade and high-grade dysplasias in the female mice. nih.gov This suggests that female mice may be more susceptible to the development of pre-malignant lesions when exposed to NTCU. However, it is important to note that other studies have utilized only female mice for the development of lung SCC models. nih.gov Further research is needed to fully elucidate the mechanisms underlying these sex-dependent differences in NTCU-induced lung tumor incidence and progression.

The NTCU-induced murine model of lung SCC provides a valuable system for studying the histopathological progression of the disease. Research has demonstrated a clear sequence of lesion development that mirrors the progression of human lung SCC. This progression typically follows the path of normal epithelium to hyperplasia, then to metaplasia, followed by dysplasia, and ultimately culminating in invasive squamous cell carcinoma. uw.edunih.gov

Histopathological analysis of lung tissues from NTCU-treated mice reveals a spectrum of endobronchial squamous lesions. nih.gov These lesions can be categorized into distinct stages:

Flat Atypia: An early lesion that has not been reported in human studies of smoking-related endobronchial damage. nih.gov

Low-grade Dysplasia: Characterized by mild cellular atypia and disorganization. nih.gov

High-grade Dysplasia: Shows more pronounced cellular atypia and loss of normal epithelial architecture. nih.gov

Invasive Squamous Cell Carcinoma: The final stage, where malignant cells have breached the basement membrane and invaded surrounding tissues. nih.gov

Studies have shown that the development of these lesions is time-dependent. For instance, pre-malignant lesions can be observed at earlier time points, while invasive SCC develops after prolonged exposure to NTCU. nih.gov This sequential development of lesions allows for the investigation of molecular and cellular changes at each stage of carcinogenesis.

A key strength of the NTCU-induced murine lung SCC model is the significant similarity of the resulting lesions to human lung SCC, both in terms of histopathology and molecular characteristics. nih.govuw.edu Immunohistochemical staining of NTCU-induced lesions confirms their squamous origin, with expression of markers such as cytokeratin 5/6 and p63, which are also characteristic of human lung SCC. nih.gov Furthermore, these lesions are typically negative for markers of adenocarcinoma, such as thyroid transcription factor-1 (TTF-1) and Napsin-A. nih.gov

Recent genomic characterization of NTCU-induced murine lung SCC has revealed significant overlap in the genetic alterations observed in these models and in human lung SCC. uw.edu A study identified 59 recurrently mutated genes in NTCU-induced mouse models. nih.gov Many of these genes are also frequently mutated in human lung SCC, including key tumor suppressor genes and oncogenes.

Table 2: Comparison of Frequently Mutated Genes in NTCU-Induced Murine LSCC and Human LSCC

| Gene | Frequency in NTCU Murine Model | Frequency in Human LSCC |

|---|---|---|

| TP53 | High | High |

| CDKN2A | High | High |

| PIK3CA | High | High |

| KMT2D | Frequent | Frequent |

| DST | Frequent | Frequent |

This table presents a selection of genes found to be commonly mutated in both NTCU-induced murine lung SCC and human lung SCC, based on genomic profiling studies. nih.gov

The expression of epidermal growth factor receptor (EGFR) has also been shown to be increased in NTCU-induced SCC, which is consistent with observations in human SCC. nih.gov These similarities in the genetic landscape further validate the NTCU-induced model as a relevant tool for studying human lung SCC and for the preclinical evaluation of targeted therapies.

Studies on the carcinogenicity of NTCU and related compounds have demonstrated a degree of organ specificity, with a predominant effect on the respiratory system in certain models. While oral administration of chlorinated nitrosotrialkylureas, including NTCU, to rats induced tumors in both the non-glandular stomach and the lungs, the topical application of NTCU in mice has been specifically developed to model lung squamous cell carcinoma. nih.govnih.gov

In rats, the common tumor types observed after oral administration were carcinomas and papillomas of the non-glandular stomach, as well as alveolar cell adenomas of the lungs. nih.gov However, the murine models that utilize topical application of NTCU consistently result in the development of pre-malignant and malignant squamous lesions within the bronchial airways of the lungs. nih.govnih.gov This suggests that the route of administration and the animal model used can influence the primary site of tumor development. The focus on the respiratory system in the murine model makes it particularly valuable for studying the pathogenesis of lung SCC. nih.gov

Development and Characterization of Murine Lung Squamous Cell Carcinoma (SCC) Models using this compound

Genetic and Epigenetic Alterations in this compound-Induced Tumors

The carcinogenic properties of this compound (NTCU) are linked to its ability to induce significant genetic and epigenetic changes, driving the transformation of normal cells into malignant tumors. These alterations encompass a range of molecular events, including changes in the DNA sequence, large-scale chromosomal modifications, and shifts in gene expression patterns that are fundamental to the initiation and progression of cancer.

NTCU, a potent N-nitrosamine carcinogen, induces lung squamous cell carcinoma (SCC) with non-synonymous mutation rates that are comparable to those observed in human non-small cell lung cancer. Non-synonymous mutations are changes in the DNA sequence that result in an altered amino acid sequence in the corresponding protein. The ratio of non-synonymous to synonymous substitutions is a key indicator of the selective pressures acting on a protein-coding gene. nih.gov

The accurate calculation of these mutation rates is crucial for understanding the evolutionary dynamics of cancer. Various computational methods have been developed to estimate the numbers of synonymous and non-synonymous substitutions between two DNA sequences. nih.gov These methods often account for factors such as transition/transversion bias and codon frequency bias to provide more reliable estimates. The ratio of non-synonymous (Ka) to synonymous (Ks) substitutions, denoted as ω, is a widely used measure of selective pressure. An ω ratio greater than 1 suggests positive selection, a ratio less than 1 indicates purifying (negative) selection, and a ratio close to 1 implies neutral evolution.

While specific data on copy number alterations (CNAs) directly induced by this compound is not extensively detailed in the provided search results, the carcinogenic activity of related compounds and the general mechanisms of tumorigenesis strongly suggest their involvement. CNAs are a hallmark of cancer genomes, representing gains or losses of DNA segments that can range from a few kilobases to entire chromosome arms. These alterations can lead to changes in the dosage of critical cancer-related genes, such as oncogenes and tumor suppressors, thereby driving tumor development.

The topical application of NTCU in murine models has been shown to induce premalignant squamous dysplasia and SCC. nih.gov The squamous origin of these lesions is confirmed by the immunohistochemical staining patterns of specific biomarkers. These include cytokeratin 5/6 and p63, which are typically expressed in squamous cells, and the absence of thyroid transcription factor-1 (TTF-1) and Napsin-A, which are markers for other lung cancer subtypes. nih.gov

In a broader context of chemically induced carcinogenesis, studies on related urea (B33335) compounds have provided insights into the molecular changes that can occur. For instance, N-methyl N-nitroso Urea has been shown to induce increased expression of inflammatory cytokines like IL-1β and IL-6, the anti-apoptotic gene Bcl2, and the transcription factor NFκB in a mouse model of hepatocarcinogenesis. nih.gov While not directly related to NTCU, these findings highlight the potential for N-nitroso compounds to dysregulate key signaling pathways involved in inflammation and cell survival.

Interactive Table: Biomarkers in NTCU-Induced Lesions

| Biomarker | Expression Status in NTCU-Induced Lesions | Significance |

|---|---|---|

| Cytokeratin 5/6 | Expressed | Confirms squamous origin of the lesions. nih.gov |

| p63 | Expressed | Confirms squamous origin of the lesions. nih.gov |

| Thyroid Transcription Factor-1 (TTF-1) | Not Expressed | Differentiates from other lung cancer subtypes. nih.gov |

The development of NTCU-induced tumors is intricately linked to the behavior of specific stem and progenitor cell populations within the airway epithelium. These cells exhibit a remarkable degree of plasticity, allowing them to respond to injury and carcinogenic insults, which can ultimately lead to the formation of pre-invasive lesions and their progression to invasive cancer.

Basal cells are considered the cells of origin for lung squamous cell carcinoma. Following exposure to NTCU, these cells undergo significant changes in their proliferative behavior. Studies using murine models of LUSC induced by NTCU have shown that the loss of certain regulatory proteins leads to abnormally high cell proliferation in the earliest stages of pre-invasive disease. nih.gov This uncontrolled proliferation is a critical step in the development of larger, invasive tumors. nih.gov The proliferation of basal cells can be quantified using markers like Ki67, which is a reliable indicator of the proliferative compartment of a tumor.

Leucine-rich repeats and immunoglobulin-like domains 1 (LRIG1) is a key regulator of airway epithelial homeostasis and has been identified as a tumor suppressor in lung cancer. nih.gov During normal conditions, LRIG1 is expressed heterogeneously in the airway epithelium and marks a subpopulation of basal progenitor cells with high proliferative and self-renewal potential. nih.gov

LRIG1 functions as a negative regulator of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. The loss of LRIG1 function, as observed in NTCU-induced cancer models, leads to enhanced EGFR signaling. This results in increased cell proliferation during the early stages of pre-invasive lesion development and contributes to the formation of larger invasive tumors, suggesting an accelerated progression of the disease. nih.gov The regulatory role of LRIG1 on EGFR is a conserved mechanism, highlighting its importance in preventing uncontrolled cell growth. nih.gov

Interactive Table: Key Proteins in NTCU-Induced Carcinogenesis

| Protein | Function | Role in NTCU-Induced Cancer |

|---|---|---|

| LRIG1 | Negative regulator of EGFR signaling, tumor suppressor. nih.gov | Loss of function leads to increased proliferation and larger tumors. nih.gov |

| EGFR | Receptor tyrosine kinase, promotes cell growth and proliferation. | Enhanced signaling upon LR_IG1_ loss drives tumor progression. nih.gov |

| Ki67 | Proliferation marker. | Increased expression indicates higher proliferative activity in tumors. |

Research on the Combined Carcinogenic Effects of this compound and Tobacco Smoke Remains Limited

An extensive review of scientific literature reveals a significant gap in the understanding of how environmental factors, such as tobacco smoke, interact with the chemical compound this compound in the development of cancer. While the carcinogenic properties of this compound and tobacco smoke have been studied independently, research into their synergistic or combined effects on carcinogenesis is not publicly available.

This compound has been identified as a carcinogenic agent in animal studies, inducing various types of tumors. nih.gov For instance, research in rats has shown that oral administration of this compound can lead to the development of tumors in the non-glandular stomach and lungs. nih.gov Other studies have established animal models for lung squamous cell carcinoma using this compound. nih.gov

Similarly, tobacco smoke is a well-established human carcinogen, containing numerous harmful substances, including potent carcinogens like the tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). nih.govnih.gov These compounds are known to induce cancer by causing DNA damage and promoting tumor growth. nih.gov

Despite the individual carcinogenic potential of both this compound and tobacco smoke, there is a lack of published studies investigating their interaction. Therefore, no data tables or detailed research findings on the co-carcinogenic effects of this compound and tobacco smoke exposure can be provided at this time. Further research is necessary to elucidate whether exposure to tobacco smoke can modify or enhance the carcinogenic activity of this compound.

Toxicological Profiles and Adverse Effects in Research Models Exposed to N Nitrosotris 2 Chloroethyl Urea

Systemic Toxicity Assessment in Experimental Animals Treated with N-NITROSOTRIS-(2-CHLOROETHYL)UREA

This compound is characterized as a highly toxic compound in animal studies. Research involving oral administration to rats has demonstrated its potent and toxic nature, necessitating the use of very low doses in carcinogenicity bioassays. nih.gov

Organ-Specific Toxicities (e.g., Lung, Liver, Myelosuppression) Associated with this compound

The primary target organs for the toxic and carcinogenic effects of NTCU are the lungs and the stomach.

Lung Toxicity: In Sprague-Dawley rats, oral administration of NTCU induced a significant incidence of lung tumors, specifically alveolar cell adenomas. nih.gov In murine models, topical application of NTCU has been shown to induce a spectrum of lung pathologies, from premalignant lesions to invasive squamous cell carcinoma (SCC). nih.govnih.gov Studies in FVB and BALB/c mice have detailed the progression of these lesions, starting from flat atypia and advancing to low-grade and high-grade dysplasia, and ultimately invasive SCC. nih.govresearchgate.net The development of these lesions is a clear indication of the compound's potent toxic effect on the respiratory system.

Stomach Toxicity: Carcinogenicity studies in Sprague-Dawley rats revealed that NTCU is a potent inducer of tumors in the non-glandular stomach. nih.gov The most common types of tumors observed were carcinomas and papillomas. nih.gov This highlights the gastrointestinal tract as a significant target of NTCU's toxicity following oral exposure.

While direct evidence for NTCU-induced liver toxicity and myelosuppression is not extensively detailed in the available literature, studies on related nitrosourea (B86855) compounds suggest that hepatotoxicity can be a concern. However, for NTCU specifically, the primary documented organ-specific toxicities are centered on the lungs and stomach.

Influence of Genetic Background and Sex on Toxicity Manifestations of this compound

The toxic and carcinogenic effects of NTCU are not uniform across all experimental animal populations, with notable differences observed based on genetic strain and sex.

Genetic Background: The susceptibility to NTCU-induced lung squamous cell carcinoma varies significantly among different mouse strains. A study comparing eight inbred mouse strains found that NTCU was able to induce LSCC in five of them (SWR/J, NIH Swiss, A/J, BALB/cJ, and FVB/J), while the remaining three strains were resistant, showing only pre-invasive lesions like hyperplasia and metaplasia. nih.gov This demonstrates a clear genetic predisposition to the carcinogenic effects of NTCU.

Sex: Sex has also been identified as a significant factor in the manifestation of NTCU toxicity. In a study using FVB mice, female mice exhibited a higher grade and incidence of pre-invasive lesions and squamous cell carcinoma in the lungs compared to their male counterparts. nih.gov This suggests a greater susceptibility in females to the carcinogenic effects of NTCU in this particular mouse strain.

The following table summarizes the findings of a study on the influence of mouse strain and sex on NTCU-induced lung lesions.

| Mouse Strain | Sex | Key Findings |

| FVB | Female & Male | Females showed a higher grade and incidence of pre-invasive lesions and squamous cell carcinoma compared to males. nih.gov |

| NIH Swiss | Not Specified | One of the strains that developed lung squamous cell carcinoma upon NTCU treatment. nih.gov |

| BALB/c | Female | Developed pre-malignant and malignant lung squamous cell carcinoma after NTCU treatment. researchgate.net |

| SWR/J | Not Specified | One of the strains susceptible to NTCU-induced lung squamous cell carcinoma. nih.gov |

| A/J | Female | Showed a dose-dependent incidence of lung squamous cell carcinoma. nih.gov |

| 129/svJ, AKR/J, C57BL/6J | Not Specified | These strains were resistant to NTCU-induced lung squamous cell carcinoma, developing only pre-invasive lesions. nih.gov |

Relationship between Carcinogenic Efficacy and Toxicity in this compound Model Development

The development of animal models of carcinogenesis using NTCU highlights the intricate relationship between the compound's toxicity and its ability to induce tumors. The high toxicity of NTCU is a limiting factor in the doses that can be administered to experimental animals. nih.gov

In studies with FVB mice, a high concentration of NTCU was effective in producing the full spectrum of premalignant dysplasias and squamous cell carcinomas, but it was also associated with poor survival rates. nih.govnih.gov This indicates that the dose required for potent carcinogenesis is close to the lethal dose, underscoring the compound's high toxicity. Lower, better-tolerated concentrations of NTCU resulted in only less severe lesions like flat atypia. nih.govnih.gov

This dose-response relationship, where higher doses lead to more severe pathology but also increased mortality, is a critical consideration in the design of experimental studies with NTCU. The carcinogenic efficacy of NTCU is thus intrinsically linked to its toxic properties, with the induction of cancer being a manifestation of its cellular and tissue-damaging effects.

The following table details the tumor types observed in rats following exposure to this compound.

| Species | Route of Administration | Target Organ | Tumor Type |

| Rat (Sprague-Dawley) | Oral | Non-glandular Stomach | Carcinomas, Papillomas nih.gov |

| Rat (Sprague-Dawley) | Oral | Lungs | Alveolar Cell Adenomas nih.gov |

Immunomodulatory Aspects in N Nitrosotris 2 Chloroethyl Urea Research Models

Adaptive Immune Response and N-NITROSOTRIS-(2-CHLOROETHYL)UREA Treatment

The administration of NTCU and the subsequent development of tumors elicit a dynamic adaptive immune response. Studies using RNA sequencing on tissues from NTCU-treated mice have identified significant alterations in gene expression related to immune regulation as the histology progresses from normal tissue to cancerous lesions.

Research in NTCU-induced murine models of lung cancer has revealed differentially expressed genes associated with histologic severity. These genes are involved in key immune pathways, including interferon signaling, as well as the regulation of lymphocyte and myeloid cells. A notable finding is the dynamic change in T-cell populations during tumor progression. In early-stage lesions, such as moderate dysplasia, there is an observed increase in T-cell populations within the tumor microenvironment. However, this T-cell infiltration tends to decline as the lesions advance to more severe stages like carcinoma in situ or SCC. This suggests an initial anti-tumor immune response that is subsequently suppressed or evaded as the cancer progresses.

The adaptive immune system's ability to recognize and eliminate malignant cells is a cornerstone of cancer immunology. nih.gov In the NTCU model, the carcinogen-induced mutations can create neoantigens, which are novel proteins that can be recognized as foreign by T-cells, triggering an adaptive immune response. The ultimate success or failure of this response is dictated by a complex balance of activating and inhibitory signals within the tumor and its surrounding environment.

Tumor Immune Microenvironment Characteristics in this compound-Induced Cancers

The tumor immune microenvironment (TIME) in NTCU-induced cancers is a complex and evolving landscape of immune cells, stromal cells, and signaling molecules that ultimately dictates the tumor's fate. The characteristics of this microenvironment can vary significantly, leading to different immunological profiles and responses to therapy.

Studies using NTCU-induced lung SCC have led to the development of distinct murine tumor cell lines that model different immune microenvironments. For instance, two specific cell lines, UN-SCC679 and UN-SCC680, derived from NTCU-induced tumors in A/J mice, exhibit contrasting immune profiles. The UN-SCC679 model is characterized as "immune-cold," with low lymphocyte infiltration and a highly immunosuppressive microenvironment rich in myeloid-derived suppressor cells (MDSCs). biologists.com In contrast, the UN-SCC680 model is more immunologically active and shows a partial response to immunotherapy. biologists.com

Immune checkpoints are crucial regulators of the immune response, preventing excessive immune reactions. nih.gov Tumors can exploit these pathways to evade immune destruction. In NTCU-induced cancer models, the expression and regulation of immune checkpoint molecules are key determinants of tumor growth and response to therapy.

The PD-1/PD-L1 pathway is a prominent immune checkpoint. The differential response of the NTCU-derived cell lines to anti-PD-1 therapy underscores the importance of this pathway. biologists.com The UN-SCC679 cell line's resistance to anti-PD-1 treatment suggests a microenvironment where this checkpoint may not be the sole or primary mechanism of immune suppression, or that the necessary immune cells (like PD-1-expressing T-cells) are absent. biologists.com Conversely, the partial response of the UN-SCC680 line indicates that the PD-1/PD-L1 axis is active and targetable in this model. biologists.com

Other immune checkpoint molecules are also relevant. Research in related lung SCC models has shown that combined immunotherapy targeting both PD-1/PD-L1 and the co-stimulatory molecule CD137 can be effective. nih.gov This treatment induced an influx of T lymphocytes that co-expressed both PD-1 and CD137, suggesting a complex interplay of co-inhibitory and co-stimulatory signals that can be manipulated for therapeutic benefit. nih.gov The landscape of potential immune checkpoints in NSCLC is broad, including LAG-3, TIM-3, and OX40, which represent potential future targets for investigation within the NTCU model system. nih.govamegroups.org

Table 1: Immune Checkpoint Response in NTCU-Derived LUSC Cell Lines

| Cell Line | Immune Profile | Response to Anti-PD-1 | Key Microenvironment Feature |

|---|---|---|---|

| UN-SCC679 | "Immune-Cold" | Refractory | Rich in myeloid-derived suppressor cells |

| UN-SCC680 | More Immunologically Active | Partial Response | Amenable to checkpoint blockade |

Data sourced from a 2022 study on NTCU-derived lung squamous cell carcinoma cell lines. biologists.com

The presence and activity of lymphocytes, particularly T-cells, within the tumor are critical for effective anti-tumor immunity. The NTCU model allows for the study of how these lymphocyte populations change over time.

As previously noted, RNA-sequencing analysis of NTCU-induced lesions shows a dynamic pattern of T-cell infiltration. An initial increase in T-cell populations in moderate dysplasia is followed by a decline in more advanced stages of cancer. This suggests that while the immune system initially recognizes and responds to the developing tumor, the tumor eventually develops mechanisms to exclude or eliminate T-cells, leading to immune escape.

The "immune-cold" phenotype of the UN-SCC679 cell line, characterized by a low rate of lymphocyte infiltration, exemplifies a major challenge in cancer immunotherapy. biologists.com Understanding the mechanisms behind this lymphocyte exclusion is a key area of research. In contrast, therapeutic strategies that successfully induce leukocyte infiltration, particularly of CD8+ T-cells, are associated with positive treatment outcomes in preclinical models. nih.gov The NTCU model provides a platform to investigate strategies aimed at converting these "cold" tumors into "hot," lymphocyte-infiltrated tumors that are more susceptible to immunotherapy.

Table 2: T-Cell Population Dynamics in NTCU-Induced Lesions

| Histologic Stage | T-Cell Population Trend | Implication |

|---|---|---|

| Moderate Dysplasia | Increase | Initial adaptive immune recognition and response |

| Severe Lesions (CIS/SCC) | Decline | Development of immune evasion/suppression |

Based on findings from RNA-Seq analysis of NTCU-induced murine lung lesions.

Strategies for Combined Therapies (e.g., Immunotherapies with DNA Damage-Inducing Agents) in this compound Models

Given the complex nature of the tumor immune microenvironment, combination therapies are a promising approach. NTCU itself is a DNA-damaging alkylating agent, and the models derived from its use are particularly relevant for studying the combination of DNA-damaging agents with immunotherapy.

The rationale for such combinations is that DNA-damaging agents can potentially increase tumor immunogenicity. They can induce cell death in a way that alerts the immune system and may increase the mutational burden of the tumor, leading to the generation of more neoantigens for T-cells to recognize.

Preclinical studies in lung SCC models, which are relevant to NTCU-induced cancers, have shown the potential of combining different immunotherapies. For example, the dual blockade of PD-1/PD-L1 and stimulation of the CD137 receptor on T-cells has demonstrated efficacy, requiring CD8+ T-cells for its anti-tumor effect. nih.gov The NTCU-derived cell line models, with their differing sensitivities to anti-PD-1, provide an ideal platform to test the efficacy of adding a second agent—be it another checkpoint inhibitor, a co-stimulatory agonist, or a DNA-damaging drug—to overcome resistance. biologists.com The refractory UN-SCC679 line, for instance, could be used to screen for therapies that can synergize with anti-PD-1 by overcoming the myeloid-derived suppressor cell-rich microenvironment.

Methodological Considerations and Advanced Research Techniques in N Nitrosotris 2 Chloroethyl Urea Studies

Histopathological Analysis and Immunohistochemistry for Lesion Characterization

In studies investigating the effects of N-NITROSOTRIS-(2-CHLOROETHYL)UREA (NTCU), histopathological analysis is a cornerstone for characterizing the resulting lesions. Following topical application of NTCU in murine models, a spectrum of endobronchial premalignant dysplasias and squamous cell carcinomas can be observed. nih.gov

To accurately classify these lesions, a standardized grading system is employed, categorizing them into distinct groups such as flat atypia, low-grade dysplasia, high-grade dysplasia, and invasive squamous cell carcinoma. This systematic approach allows for a detailed understanding of lesion progression. nih.gov

Immunohistochemistry (IHC) plays a crucial role in confirming the cellular origin and nature of these NTCU-induced lesions. Specific protein markers are used to stain tissue sections, and the resulting patterns are compared with those seen in human endobronchial dysplasia and squamous cell carcinoma. Key IHC markers include:

Cytokeratin 5/6 and p63: These are used to confirm the squamous origin of the observed lesions. nih.gov

Thyroid transcription factor-1 (TTF-1) and Napsin-A: These markers are also utilized in the characterization of the lesions. nih.gov

The consistent staining patterns observed for these markers in NTCU-induced lesions in animal models and their human counterparts validate the use of this model for studying squamous cell carcinoma development. nih.gov

Genomic and Transcriptomic Profiling

Whole Exome Sequencing (WES) in this compound-Treated Tissues

Whole Exome Sequencing (WES) is a powerful technique used to identify genetic mutations within the protein-coding regions of the genome. While direct studies detailing the use of WES on NTCU-treated tissues are not prevalent in the provided search results, the methodology is highly relevant for understanding the molecular mechanisms of NTCU-induced carcinogenesis. WES would enable researchers to identify specific gene mutations that arise in tissues following exposure to NTCU, providing insights into the pathways that are disrupted during the development of neoplasia.

RNA Sequencing (RNA-Seq) and Gene Set Enrichment Analysis (GSEA)

RNA Sequencing (RNA-Seq) is a high-throughput sequencing method used to analyze the transcriptome of a cell or tissue. This technique provides a snapshot of the genes that are actively being expressed and the levels of their expression. In the context of NTCU studies, RNA-Seq can be applied to treated tissues to identify differentially expressed genes compared to control tissues.

Gene Set Enrichment Analysis (GSEA) is a computational method used to interpret gene expression data from techniques like RNA-Seq. nih.govbiorxiv.org Instead of focusing on individual genes, GSEA determines whether a predefined set of genes, sharing common biological functions, show statistically significant, concordant differences between two biological states. nih.govmdpi.comnih.gov This pathway-centric approach helps to identify the biological processes that are perturbed by NTCU treatment. nih.gov For instance, GSEA could reveal if pathways related to cell cycle control, DNA repair, or apoptosis are significantly altered in NTCU-exposed cells. The combination of RNA-Seq and GSEA provides a comprehensive view of the transcriptomic changes that drive NTCU-induced pathology. nih.govbiorxiv.org

Single-Cell RNA-Sequencing (scRNA-seq)

Single-cell RNA-sequencing (scRNA-seq) has emerged as a transformative technology for dissecting cellular heterogeneity within tissues. nih.govnih.gov Unlike bulk RNA-seq which provides an average gene expression profile of a cell population, scRNA-seq allows for the transcriptomic analysis of individual cells. nih.gov This is particularly valuable in studying the diverse cellular responses to a compound like NTCU.

In the context of NTCU-induced lesions, which can be composed of various cell types in different states, scRNA-seq can:

Identify rare cell populations that may be critical for lesion initiation and progression. nih.gov

Uncover the spectrum of transcriptional states within the tumor microenvironment.

Elucidate the developmental trajectories of cells as they progress from normal to a neoplastic state. nih.gov

The high resolution of scRNA-seq provides unprecedented insights into the complex cellular dynamics underlying NTCU's effects. nih.govnih.gov

Low-Coverage Whole Genome Sequencing (LC-WGS) and Digital Droplet PCR (ddPCR) for Copy Number Alterations and Mutations

Low-Coverage Whole Genome Sequencing (LC-WGS) is a cost-effective method for detecting large-scale genomic alterations, particularly copy number variations (CNVs). color.comnih.govnih.gov CNVs are changes in the number of copies of specific DNA segments and are a hallmark of many cancers. nih.gov LC-WGS can be applied to DNA from NTCU-treated tissues to identify gains and losses of chromosomal regions, providing a global view of genomic instability induced by the compound. color.comnih.govresearchgate.net This technique is a valuable tool for surveying the genomic landscape for significant structural changes. color.comnih.gov

Digital Droplet PCR (ddPCR) is a highly sensitive and quantitative method for detecting and quantifying nucleic acids, including specific DNA mutations. nih.govbioradiations.comnih.gov ddPCR works by partitioning a sample into thousands of nanoliter-sized droplets, allowing for the precise counting of target DNA molecules. bioradiations.com This technology is particularly useful for:

Detecting rare mutations that may be present at very low frequencies within a cell population. bio-rad.com

Monitoring the emergence of specific mutations over time in response to treatment. nih.gov

Validating findings from sequencing-based methods like WES and LC-WGS. nih.gov

In NTCU research, ddPCR can be employed to track specific mutations known to be associated with carcinogenesis, offering a highly sensitive readout of molecular changes. nih.govnih.gov

In Vitro Cell Culture Models for Mechanistic Studies of this compound

In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms of action of chemical compounds like NTCU. These systems allow for controlled experiments to study cellular responses in isolation from the complexities of a whole organism.

Various types of cell culture models can be utilized in NTCU research:

Primary Cells: These cells are isolated directly from tissues and provide a model that closely resembles the in vivo state. However, they have a limited lifespan in culture.

Cell Lines: These are immortalized cells that can be propagated indefinitely in the laboratory, providing a consistent and reproducible system for high-throughput screening and mechanistic studies.

Stem Cell-Based Models: Embryonic stem cells, adult stem cells, and induced pluripotent stem cells offer the potential to differentiate into various cell lineages, providing a platform to study the effects of NTCU on specific cell types and developmental processes. nih.gov The use of these models can help to overcome some of the limitations of primary cells and cell lines. nih.gov

By exposing these cell cultures to NTCU, researchers can investigate a wide range of cellular and molecular endpoints, including:

Cytotoxicity: Determining the concentration of NTCU that is toxic to cells.

Cell Cycle Progression: Analyzing how NTCU affects the different phases of the cell cycle. nih.gov

DNA Damage and Repair: Studying the induction of DNA lesions and the cellular response to this damage.

Signal Transduction Pathways: Investigating how NTCU alters intracellular signaling cascades.

Gene and Protein Expression: Examining the changes in the expression of specific genes and proteins following NTCU treatment.

These in vitro studies provide valuable mechanistic insights that complement the findings from in vivo animal models and genomic analyses.

Colony-Forming Assays and Spheroid Formation

Colony-forming and spheroid formation assays are critical in vitro techniques used to assess the self-renewal and proliferative capacities of cells, which are hallmark characteristics of cancer stem cells. In studies involving NTCU-induced carcinogenesis, these assays are employed to evaluate how cellular properties are altered.

For instance, in a murine model where NTCU was used to induce LSCC, researchers investigated the role of the LRIG1 gene, a negative regulator of the epidermal growth factor receptor (EGFR). ucl.ac.ukbmj.com Basal cells from the airways of mice were sorted based on LRIG1 expression and their ability to form colonies and spheroids (also known as tracheospheres) was quantified. ucl.ac.ukucl.ac.ukersnet.orgnih.gov These studies found that LRIG1-expressing basal cells demonstrated a significantly higher capacity for both colony and spheroid formation compared to their LRIG1-negative counterparts. ucl.ac.ukbmj.com This suggests that NTCU-induced carcinogenesis models can be combined with these assays to dissect the functional heterogeneity of tumor-initiating cell populations. ucl.ac.ukbmj.com

Furthermore, cell lines derived from NTCU-induced LSCC in A/J mice have been established and characterized. researchgate.net These cell lines, when cultured in three-dimensional (3D) matrices, can form spheroids, which are then used in invasion assays to study their malignant potential. researchgate.net

Table 1: Representative Findings from Colony and Spheroid Formation Assays in NTCU-Related Studies

| Cell Type | Assay Type | Key Finding | Reference |

| Murine Airway Basal Cells (LRIG1-positive) | Colony-Forming Assay | Increased colony-forming capacity compared to LRIG1-negative cells. | ucl.ac.ukbmj.com |

| Murine Airway Basal Cells (LRIG1-positive) | Spheroid (Tracheosphere) Formation | Increased spheroid formation compared to LRIG1-negative cells. | ucl.ac.ukbmj.com |

| Human Airway Basal Cells (LRIG1-positive) | Colony-Forming Assay | Exhibited increased colony-forming capacity. | bmj.com |

| NTCU-derived LSCC cell lines (UN-SCC679, UN-SCC680) | 3D Spheroid Culture | Successful formation of spheroids for use in subsequent invasion studies. | researchgate.net |

This table is generated based on data reported in the referenced studies.

Flow Cytometry for Cell Cycle Analysis and Phenotyping

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. In the context of NTCU research, it is extensively used for immunophenotyping—identifying and quantifying different cell populations based on their surface and intracellular protein expression—and for analyzing the cell cycle.

Research on NTCU-induced LSCC has utilized flow cytometry to characterize the immune microenvironment of developing tumors. researchgate.netnih.gov In one study, the lungs of NTCU-treated mice were analyzed to quantify various immune cell infiltrates. nih.gov This involved staining the cells with fluorescently labeled antibodies against markers like CD45 (a general leukocyte marker), CD3 (a T-cell marker), CD11b, Gr-1/Ly-6G, and Ly-6C (to identify myeloid cell populations). nih.gov These analyses revealed changes in the populations of T-cells, as well as granulocytic and monocytic myeloid cells, in response to NTCU treatment. nih.gov

In another study focusing on the role of γδ T cells in NTCU-induced LSCC, flow cytometry and the more advanced imaging mass cytometry were used to immunophenotype mouse lungs throughout the course of disease progression. researchgate.net This allowed for the exploration of the immune contexture of premalignant lesions in mouse strains with different sensitivities to NTCU. researchgate.net

Furthermore, flow cytometry is integral to the cell-sorting procedures that precede functional assays. For example, in the LRIG1 studies, basal cells were sorted based on the expression of an enhanced green fluorescent protein (eGFP) reporter, which was linked to the LRIG1 gene, before being placed in colony-forming and spheroid assays. ucl.ac.ukbmj.com

Advanced Imaging and Morphometric Analysis of this compound-Induced Changes

Advanced imaging techniques are indispensable for visualizing and quantifying the structural and cellular changes that NTCU induces in tissues. These methods range from standard histopathology to sophisticated, non-invasive in vivo imaging.

Histopathological analysis using hematoxylin (B73222) and eosin (B541160) (H&E) staining is fundamental in NTCU models to identify and grade lesions. nih.govplos.org Researchers have characterized a spectrum of NTCU-induced changes, from flat atypia and dysplasia to invasive carcinoma, demonstrating that the murine model recapitulates the stepwise progression of human LSCC. nih.govplos.org

Immunofluorescence and immunohistochemistry are used to detect the expression and localization of specific proteins within these lesions. For instance, proteins such as Keratin 5 (K5), Keratin 14 (K14), and p63 are used as markers to confirm the squamous identity of the tumors. nih.govnih.govplos.org Proliferation markers like Ki67 and BrdU are used to quantify cell division within the developing lesions. nih.govplos.org

Table 2: Morphometric and Imaging Analysis in NTCU-Induced Lesions

| Analysis Technique | Marker/Parameter Measured | Key Observation | Reference |

| Histopathology (H&E) | Lesion Grade | NTCU induces a range of lesions from flat atypia to invasive SCC. | nih.gov |

| Immunofluorescence | K5, K14, BrdU | Increased frequency of K5/K14 positive basal cells and increased mitotic index in tracheal epithelium. | plos.org |

| Immunohistochemistry | p63 | Confirmed squamous cell carcinoma identity of lesions. | nih.gov |

| Immunohistochemistry | Ki67 | Abnormally high proliferation in early flat atypia lesions in Lrig1-null mice. | nih.gov |

| Atomic Force Microscopy | Tissue Rigidity | Increased tissue rigidity during carcinogenesis of lung SCC. | mdpi.comnih.gov |

| Picro sirius red staining | Collagen Content | Significantly higher collagen content in malignant vs. pre-malignant lesions. | mdpi.comnih.gov |

| MRI and micro-CT | Tumor Detection | Successful non-invasive detection of NTCU-induced lung SCCs. | aacrjournals.org |

This table is generated based on data reported in the referenced studies.

Morphometric analysis is often paired with imaging to provide quantitative data. For example, the frequency of different cell types (e.g., K5, K14, CCSP, or ACT positive cells) over time in the tracheal epithelium of NTCU-treated mice has been quantified. plos.org Similarly, the percentage of cells positive for a proliferation marker like BrdU can be counted to determine the mitotic index. plos.org

More advanced techniques like atomic force microscopy have been used to measure the physical properties of the tissue, revealing that tissue rigidity increases during NTCU-induced carcinogenesis. mdpi.comnih.gov In vivo imaging modalities such as Magnetic Resonance Imaging (MRI) and micro-Computed Tomography (micro-CT) have also been successfully used to detect and characterize NTCU-induced lung tumors in living mice, providing a non-invasive way to monitor tumor growth and response to potential therapies. aacrjournals.org

Future Research Directions and Translational Implications of N Nitrosotris 2 Chloroethyl Urea Research

Elucidation of Underexplored Molecular Mechanisms in N-NITROSOTRIS-(2-CHLOROETHYL)UREA-Induced Carcinogenesis

While it is established that NTCU, like other nitrosoureas, exerts its carcinogenic effects primarily through its action as a DNA alkylating agent, the specific and nuanced molecular sequelae of this interaction remain a fertile ground for investigation. The decomposition of NTCU generates a 2-chloroethyl carbonium ion, a highly reactive electrophile that can alkylate nucleophilic sites on DNA bases, particularly guanine (B1146940), cytosine, and adenine. This can lead to the formation of monoadducts and, subsequently, DNA inter-strand cross-links, which are considered to be a major contributor to cytotoxicity and mutagenicity.

Future research should focus on a more granular understanding of the DNA adduct profile specific to NTCU. The formation of various adducts, such as N7-(2-hydroxyethyl)deoxyguanosine, N7-(2-chloroethyl)deoxyguanosine, and O6-(2-chloroethyl)deoxyguanosine, has been observed with related compounds. A detailed quantitative and qualitative analysis of the specific adducts formed by NTCU and their relative contribution to the initiation and promotion of carcinogenesis is crucial.

Beyond direct DNA damage, the downstream effects on cellular signaling pathways are a key area for further exploration. Transcriptome sequencing of NTCU-induced lung SCC models has revealed the activation of critical oncogenic pathways, including the PI3K and Myc pathways. Delving deeper into the mechanisms of how NTCU-induced DNA damage leads to the dysregulation of these pathways will be critical. This includes investigating the role of specific DNA damage response (DDR) proteins and their interplay with oncogenic signaling.

Furthermore, the metabolic activation of NTCU is an area that warrants more detailed investigation. While nitrosoureas are known to decompose non-enzymatically, the potential role of specific cytochrome P450 enzymes in modulating NTCU's carcinogenic activity in different tissues could be an important factor in its organ-specific carcinogenicity.

Identification of Novel Biomarkers for Early Detection and Prognosis in this compound Models

The NTCU-induced lung SCC model provides a valuable tool for the discovery and validation of biomarkers for the early detection and prognosis of this disease. Current research has identified several potential biomarkers that are expressed in NTCU-induced tumors.

Established and Potential Biomarkers in NTCU-Induced Lung SCC:

| Biomarker | Type | Significance in NTCU Models | Potential Clinical Application |

| Cytokeratin 5/6 (CK 5/6) | Protein | Clearly expressed in dysplasia and SCC. Current time information in Taichung City, TW.nih.gov Expression increases with tumor progression. | Diagnostic marker for squamous cell lineage. |

| Epidermal Growth Factor Receptor (EGFR) | Protein | Clearly expressed in dysplasia and SCC. Current time information in Taichung City, TW.nih.gov Expression increases with tumor progression. nih.gov | Prognostic marker and potential therapeutic target. |

| p63 | Protein | Expressed in NTCU-induced premalignant squamous dysplasia. | Diagnostic marker for squamous cell lineage. |

| microRNA-449c-5p | microRNA | Suppressed in cells with upregulated Myc expression in NTCU models. | Potential prognostic marker and therapeutic target. |

| Tissue Rigidity | Physical | Increased tissue rigidity observed in the early stages of NTCU-induced lung SCC. | Potential early diagnostic indicator. |

| Cytoplasmic pYAP | Protein | Upregulation of cytoplasmic pYAP expression in the early stages of NTCU-induced lung SCC. | Potential early diagnostic and prognostic marker. |

Future research should focus on identifying novel, non-invasive biomarkers. The analysis of urinary metabolites of NTCU or its breakdown products could offer a promising avenue for developing exposure and early-effect biomarkers. Furthermore, comprehensive proteomic and metabolomic analyses of tissues and biofluids from NTCU-treated animals at different stages of carcinogenesis could reveal novel biomarker signatures. Validating these preclinical biomarkers in human cohorts of smokers and lung cancer patients will be a critical step towards their clinical implementation.

Therapeutic Strategies Derived from this compound Models, including Chemoprevention and Immunotherapy

The NTCU-induced lung SCC model is an invaluable platform for testing novel therapeutic interventions, particularly in the realms of chemoprevention and immunotherapy.

Chemoprevention

Several studies have utilized the NTCU model to evaluate the efficacy of potential chemopreventive agents. This model allows for the assessment of an agent's ability to inhibit or delay the development of lung SCC from premalignant lesions.

Chemopreventive Agents Studied in NTCU-Induced Lung Cancer Models:

| Agent | Key Findings in NTCU Models |

| Pomegranate Fruit Extract | Oral consumption significantly reduced lung tumor multiplicity by inhibiting NF-κB, MAPK, and PI3K/Akt signaling pathways. nih.govnih.gov |

| Pioglitazone | Has been investigated as a potential chemopreventive agent in this model. |

| Mixture of Chinese Herbs | Has been investigated for its inhibitory effects on the progression of SCC in the NTCU model. |

Future chemoprevention research should focus on identifying and testing new agents, including natural compounds and repurposed drugs, in the NTCU model. Mechanistic studies to understand how these agents exert their protective effects are also crucial for the development of targeted chemopreventive strategies.

Immunotherapy

While specific studies testing immunotherapies directly in NTCU-induced tumor models are currently limited, this represents a significant and promising area for future research. The NTCU model, being an immunocompetent mouse model that develops tumors with genetic similarities to human SCC, provides a highly relevant system for evaluating various immunotherapy approaches. nih.gov

Future research should explore the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) in the NTCU model. Investigating the tumor immune microenvironment of NTCU-induced tumors will be essential to understand the baseline immune landscape and how it can be modulated by immunotherapies. Furthermore, the development and testing of cancer vaccines and adoptive cell therapies in this model could provide novel therapeutic avenues for lung SCC.

Bridging Preclinical Findings with Human Disease Progression and Clinical Translation

A significant strength of the NTCU-induced lung SCC model is its remarkable similarity to human disease. The histological features of the induced tumors, including the expression of specific keratins, closely resemble those of human lung SCC. Moreover, there is evidence of significant concordance in gene expression differences associated with the progression of premalignant lesions between the NTCU mouse model and human lesions. This includes alterations in DNA damage response, cell cycle, and mitochondrial respiration, as well as immune modulation.

This high degree of similarity makes the NTCU model a powerful tool for translational research. Findings from this model related to molecular mechanisms, biomarkers, and therapeutic responses are more likely to be relevant to human lung cancer.

Future efforts should focus on strengthening this bridge between preclinical and clinical research. This includes:

Comparative Genomics and Proteomics: Conducting detailed comparisons of the molecular landscapes of NTCU-induced tumors and human lung SCC to identify conserved therapeutic targets.

Co-clinical Trials: Designing preclinical trials in the NTCU model that parallel ongoing human clinical trials to test the efficacy of new drugs and to identify predictive biomarkers of response.

Humanized NTCU Models: Developing NTCU models in mice with humanized immune systems to better evaluate the efficacy and safety of immunotherapies.

By leveraging the strengths of the NTCU-induced carcinogenesis model and focusing on these future research directions, the scientific community can accelerate the development of novel and effective strategies for the prevention, early detection, and treatment of lung squamous cell carcinoma.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Nitrosotris-(2-chloroethyl)urea, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrosation of tris-(2-chloroethyl)urea using sodium nitrite under acidic conditions. Critical parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios of nitrosating agents, and pH stabilization to avoid decomposition. Post-synthesis purification via recrystallization or column chromatography is essential to remove nitroso byproducts. Quality control should employ HPLC/UV to verify purity, as impurities like carmustine-related compounds can exceed 0.2% thresholds .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the urea backbone and chloroethyl substituents. Mass spectrometry (MS) provides molecular weight validation (expected m/z ~276.57). Infrared (IR) spectroscopy identifies nitroso (N–O) and urea (C=O) functional groups. Multi-dimensional NMR or decoupling experiments are recommended for unambiguous assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its carcinogenic and mutagenic potential, strict containment (e.g., fume hoods, gloves) is mandatory. Decomposition products (Cl⁻, NOx) require scrubbing systems. Waste disposal must follow hazardous chemical guidelines, with neutralization via alkaline hydrolysis (e.g., NaOH) to degrade nitroso groups. Regular air monitoring and personal protective equipment (PPE) are non-negotiable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound across different model systems?

- Methodological Answer : Discrepancies often arise from variations in dosing regimens (e.g., TDLo vs. LD50), species-specific metabolism, and exposure routes (oral vs. intraperitoneal). To reconcile data, standardize protocols using ISO guidelines, employ orthogonal assays (e.g., Ames test for mutagenicity, xenograft models for tumorigenicity), and validate findings with comparative metabolomics to identify bioactivation pathways .

Q. What experimental designs are optimal for studying the compound’s mutagenic potential while minimizing confounding factors?

- Methodological Answer : Use tiered mutagenicity testing:

- Tier 1 : In vitro bacterial reverse mutation assays (Ames test) with S9 metabolic activation.

- Tier 2 : Mammalian cell assays (e.g., micronucleus test in CHO cells) to assess clastogenicity.

- Tier 3 : In vivo comet assays or transgenic rodent models for DNA adduct detection.

Control for nitroso compound instability by verifying compound integrity via LC-MS at assay endpoints .

Q. How does the electronic configuration of this compound influence its reactivity in biological systems?